(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
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Overview
Description
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C9H10O3 It is a derivative of 1,4-benzodioxane, characterized by the presence of a methanol group attached to the benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 1,4-benzodioxane with formaldehyde and a methylating agent under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include paraformaldehyde, methyl iodide, and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methanol group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)aldehyde or (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethanol or (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)alkane.
Substitution: Formation of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)halide or (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)amine.
Scientific Research Applications
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: The parent compound, lacking the methanol group.
2-Hydroxymethyl-1,4-benzodioxane: Similar structure with a hydroxymethyl group instead of a methanol group.
2-Methyl-1,4-benzodioxane: Similar structure with a methyl group instead of a methanol group.
Uniqueness
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the presence of both a methanol group and a methyl group on the benzodioxane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFPLSMEDVRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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